Home > Products > Screening Compounds P77153 > N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide
N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide -

N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide

Catalog Number: EVT-3757697
CAS Number:
Molecular Formula: C27H31N3O4S
Molecular Weight: 493.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

    • Compound Description: These compounds represent a series of sulfonamide derivatives that were synthesized and evaluated for their inhibitory effects on DPPH and jack bean urease [].
    • Relevance: N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides share the same core sulfonamide structure and the 4-(acetylamino)phenyl moiety with the target compound N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide. The variations within this series of compounds primarily involve the substituents on the nitrogen atom adjacent to the 4-methoxyphenethyl group, allowing for structure-activity relationship studies related to their urease inhibitory activity. []()

    N-[4-[[3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino]-benzoyl]-L-glutamic acid (5-DACTHF, 543U76)

    • Compound Description: This is an acyclic analog of 5,6,7,8-tetrahydrofolic acid (THFA) []. It exhibits cytotoxicity in cell cultures and inhibits the enzymes glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase), involved in de novo purine biosynthesis [].
    • Relevance: While structurally distinct from N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide, both compounds belong to the broader class of antimetabolites and target enzymes involved in essential cellular processes. N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide, as a potential urease inhibitor, may also disrupt metabolic pathways, although the specific mechanisms and targeted pathways may differ. []()

    4-(Acetylamino)-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-1-acetic acid

    • Compound Description: This compound serves as a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications [].
    • Relevance: Although this compound does not share significant structural similarity with N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide, it highlights the use of the 4-(acetylamino)phenyl moiety in medicinal chemistry, suggesting its potential as a pharmacophore. This suggests that the 4-(acetylamino)phenyl group may be a common structural feature in compounds with biological activity. []()

    N-Acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide] (CI-994)

    • Compound Description: A histone deacetylase (HDAC) inhibitor, this compound causes histone hyperacetylation in living cells []. It is currently undergoing clinical trials as an antitumor cytostatic agent [].
    • Relevance: N-Acetyldinaline, similar to the target compound N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide, possesses a 4-(acetylamino)phenyl group. The presence of this group in both compounds suggests its potential role in their respective biological activities, although the mechanisms might differ. N-Acetyldinaline acts as an epigenetic modulator, whereas the target compound might inhibit enzyme activity directly. []()

    (-)-N-Methyl-N-(4-(4-phenyl-4-acetylaminopiperidin-1-yl)-2-(3,4-dichloro-phenyl) butyl)benzamide

    • Compound Description: This compound is a potential therapeutic agent for treating neurokinin A-derived diseases [].
    • Relevance: Although structurally distinct from N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide, both compounds share a common pharmacophore in the form of the 4-acetylaminopiperidine moiety. This structural similarity might contribute to shared pharmaceutical properties, although their specific targets and mechanisms of action are likely different. []()

    S-3-(4-Acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide (S-4)

    • Compound Description: This compound is a non-steroidal selective androgen receptor modulator, exhibiting tissue-selective androgenic and anabolic effects. It's being considered for clinical development due to its pharmacokinetic profile [].
    • Relevance: Although structurally diverse from N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide, both compounds share the 4-acetylaminophenyl moiety, highlighting its potential as a pharmacophore for modulating diverse biological targets, ranging from androgen receptors to potential enzyme inhibitory activities. []()

Properties

Product Name

N~1~-[4-(acetylamino)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)glycinamide

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-methylphenyl)methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide

Molecular Formula

C27H31N3O4S

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C27H31N3O4S/c1-18-6-8-23(9-7-18)16-30(35(33,34)27-20(3)14-19(2)15-21(27)4)17-26(32)29-25-12-10-24(11-13-25)28-22(5)31/h6-15H,16-17H2,1-5H3,(H,28,31)(H,29,32)

InChI Key

RBJMUPLJEHIRDT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C3=C(C=C(C=C3C)C)C

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C3=C(C=C(C=C3C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.